

Application Note: Cesium Sulfide for Perovskite Solar Cell Passivation

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Compound of Interest

Compound Name: Caesium sulfide

Cat. No.: B13747357

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Introduction

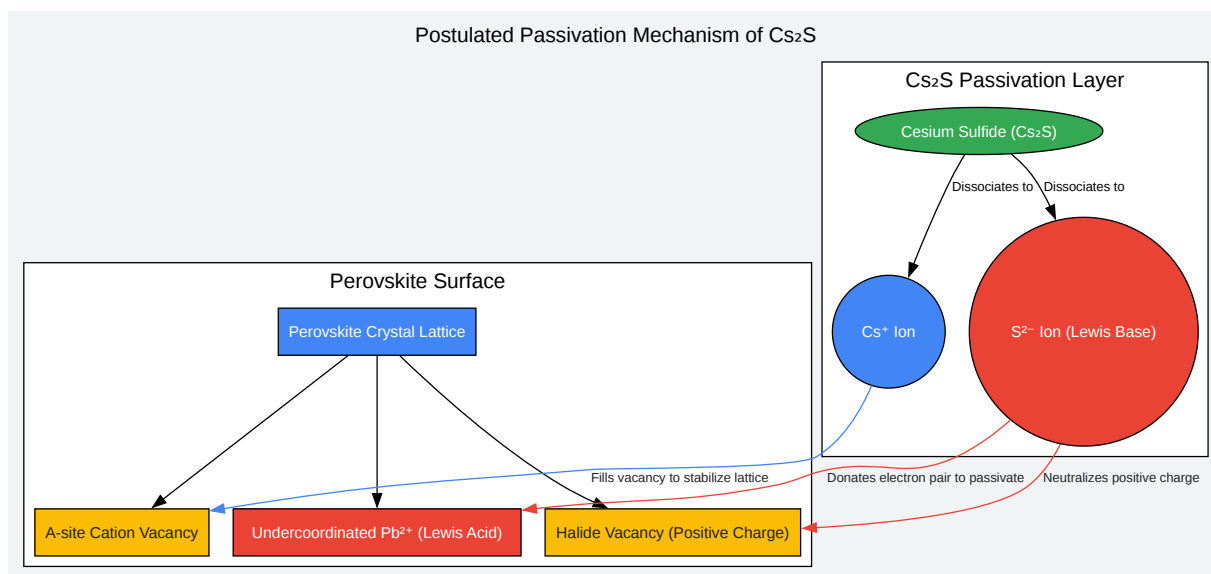
Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling those of conventional silicon-based solar cells. However, their long-term stability and performance are often hindered by the presence of defects, particularly at the surface and grain boundaries of the perovskite film. These defects, such as halide and cation vacancies, act as non-radiative recombination centers, leading to significant voltage losses and degradation of the device.

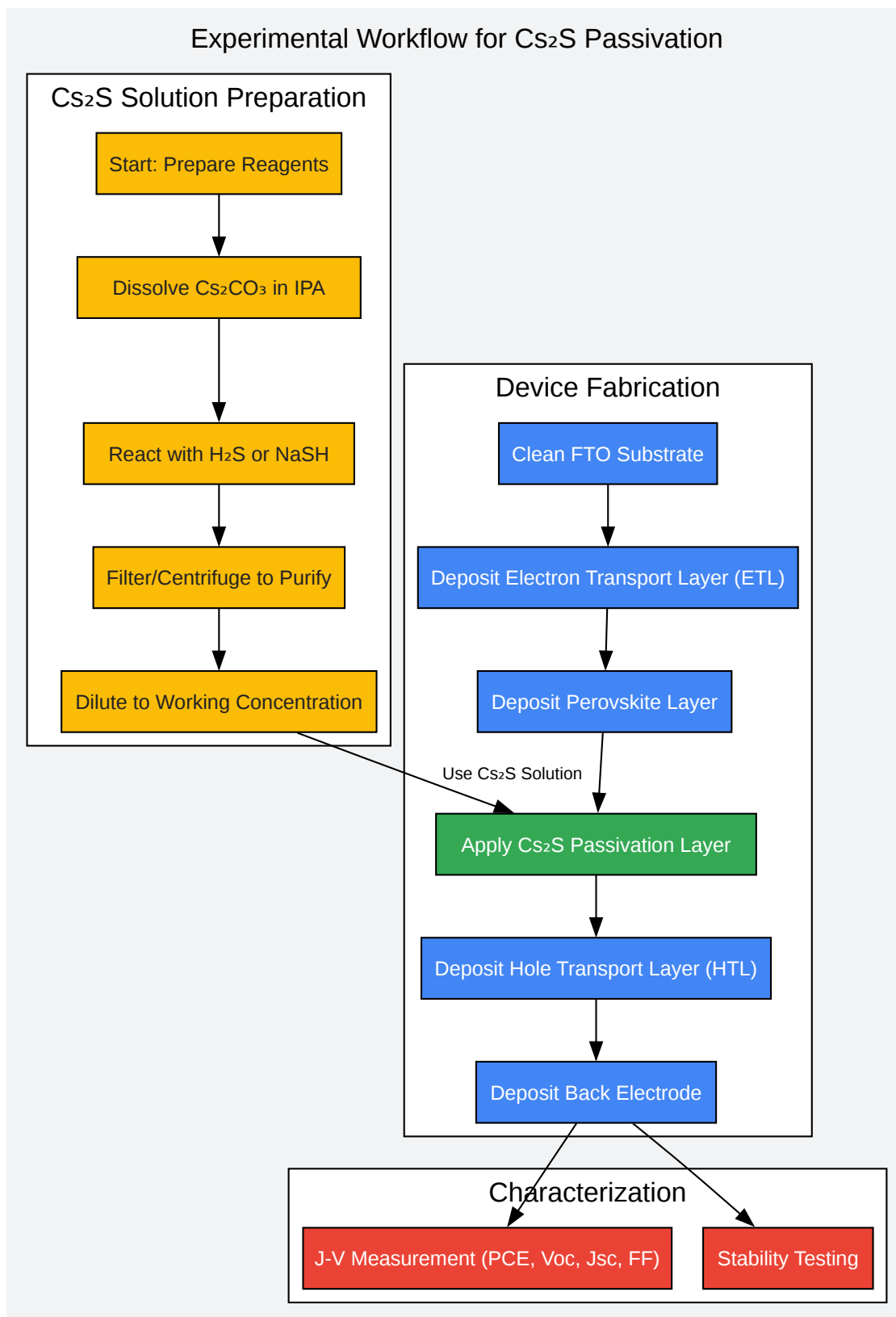
Surface passivation has emerged as a critical strategy to mitigate these defects and enhance the efficiency and stability of PSCs. This involves the application of a thin layer of a passivating material that can chemically interact with and neutralize the defect sites. While various materials, including organic molecules, polymers, and inorganic compounds, have been investigated for this purpose, the exploration of novel passivating agents continues to be an active area of research.

This application note proposes a hypothetical protocol for the use of cesium sulfide (Cs_2S) as a passivation agent for perovskite solar cells. Drawing upon the known benefits of both cesium and sulfide-based passivation strategies, it is postulated that Cs_2S could effectively passivate both cation and halide vacancies, thereby reducing non-radiative recombination and improving device performance. The protocols and data presented herein are based on established methodologies for perovskite solar cell fabrication and passivation with analogous materials, and are intended to serve as a guide for researchers exploring this novel passivation strategy.

Proposed Passivation Mechanism

The central hypothesis for the efficacy of Cs_2S as a passivating agent is its dual-action capability. The cesium (Cs^+) cations can fill A-site cation vacancies, a common defect in many perovskite formulations, which helps to stabilize the perovskite lattice. Simultaneously, the sulfide (S^{2-}) anions, acting as a Lewis base, can interact with undercoordinated lead (Pb^{2+}) ions, which are often associated with halide vacancies. This interaction can passivate deep-level defects and reduce charge carrier trapping.





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